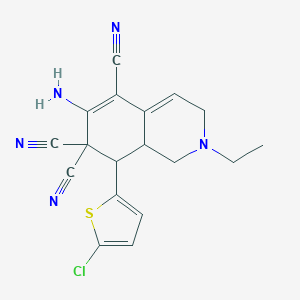![molecular formula C17H15N5O2 B461406 6'-amino-3'-ethyl-4-methyl-2-oxo-1,1',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile](/img/structure/B461406.png)
6'-amino-3'-ethyl-4-methyl-2-oxo-1,1',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-ethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile with hydrazine hydrate, followed by cyclization with ethyl acetoacetate and subsequent reaction with malononitrile . The reaction conditions often require refluxing in ethanol or other suitable solvents and the use of catalysts such as piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- 3-amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H15N5O2 |
|---|---|
Molecular Weight |
321.33g/mol |
IUPAC Name |
6'-amino-3'-ethyl-4-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C17H15N5O2/c1-3-10-13-15(22-21-10)24-14(19)9(7-18)17(13)12-8(2)5-4-6-11(12)20-16(17)23/h4-6H,3,19H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
DMLRVIIOKIJLBQ-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC=C4NC3=O)C)C#N)N |
Canonical SMILES |
CCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC=C4NC3=O)C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-methyl-2'-oxo-1'-(2-phenylethyl)spiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile](/img/structure/B461323.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461325.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461326.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461330.png)
![2-Amino-7-methyl-2',5-dioxo-1'-propyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B461332.png)

![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461335.png)
![6-Amino-3-tert-butyl-4-[3-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461337.png)
![6-Amino-3-ethyl-4-(4-methoxy-1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461340.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461341.png)

![6-Amino-3-(4-fluorophenyl)-4-(4-methoxy-1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461343.png)
![6-Amino-3-isopropyl-4-(4-methoxy-1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461345.png)
![6-Amino-3-butyl-4-(4-methoxy-1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461346.png)
